![molecular formula C26H25N3O5 B2824670 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 896376-70-8](/img/structure/B2824670.png)
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O5 and its molecular weight is 459.502. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have focused on the synthesis of compounds with structures related to quinazolinone derivatives, highlighting their chemical properties and potential as intermediates for further pharmaceutical development. For example, the synthesis of (±)-crispine A via an acyliminium ion cyclization demonstrates the chemical versatility of similar compounds, offering a high-yielding approach to complex molecular structures (King, 2007). Moreover, the synthesis and antimicrobial evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones emphasize the antimicrobial potential of such derivatives (Patel & Shaikh, 2011).
Antitumor and Antimicrobial Applications
A significant body of research has been devoted to exploring the antitumor and antimicrobial activities of quinazolinone derivatives. For instance, novel 3-benzyl-4(3H)quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor effects and showing potential as candidates for further cancer research (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. Notably, compounds within this category have shown promising results, with some derivatives exhibiting potent analgesic and anti-inflammatory effects, which could potentially lead to new therapeutic agents (Alagarsamy et al., 2015).
Neuroprotection and Antiviral Effects
The therapeutic effect of novel quinoline derivatives against diseases like Japanese encephalitis has been highlighted, with specific compounds showing significant antiviral and antiapoptotic effects in vitro and potential for treating viral infections in vivo (Ghosh et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to inhibit multiple targets of sars cov-2
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Related compounds have been shown to impact various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
A similar compound, 2,3-dihydroxymethyl-4-(3’,4’-dimethoxyphenyl)-γ-butyrolactone, has been studied for its admet parameters
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Related compounds have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties
Eigenschaften
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-21-8-6-5-7-20(21)25(31)29(26(28)32)22-14-13-19(33-2)15-23(22)34-3/h9-15,20-21H,4-8,16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOFYFYUANMHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

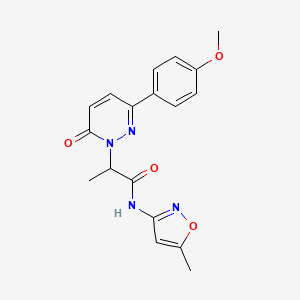
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)
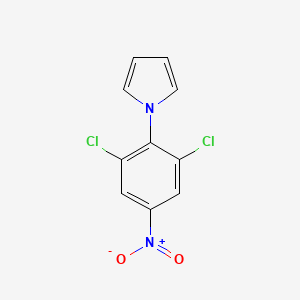
![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
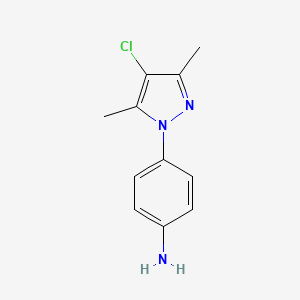
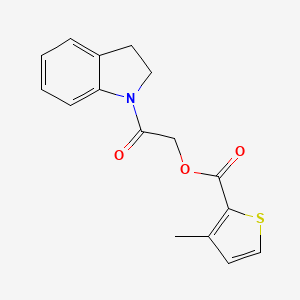

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)


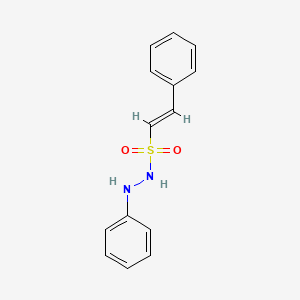
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)